A Technical Guide to the Physicochemical Properties of Boc-11-aminoundecanoic Acid
A Technical Guide to the Physicochemical Properties of Boc-11-aminoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-11-aminoundecanoic acid is a bifunctional molecule widely utilized in the fields of medicinal chemistry, peptide synthesis, and drug development.[1][2] Its structure comprises a C11 alkyl chain, which provides a flexible spacer, a terminal carboxylic acid, and a tert-butyloxycarbonyl (Boc) protected amine. This strategic combination of functional groups makes it an invaluable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-11-aminoundecanoic acid, along with relevant experimental protocols and its application in PROTAC synthesis.
Core Physicochemical Properties
The key physicochemical properties of Boc-11-aminoundecanoic acid are summarized in the tables below. These parameters are crucial for understanding its behavior in various chemical and biological systems, including reaction conditions, formulation, and pharmacokinetic profiling.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 10436-25-6 | [1][3][5][6] |
| Molecular Formula | C₁₆H₃₁NO₄ | [2][3][5][6] |
| Molecular Weight | 301.42 g/mol | [5][6][7] |
| Appearance | White to off-white solid/powder/crystal | [2][6][7] |
| Melting Point | 66-70 °C | [8] |
| Boiling Point (Predicted) | 441.9 ± 18.0 °C | [6][7] |
| Density (Predicted) | 1.006 ± 0.06 g/cm³ | [6][7] |
Solubility and Partitioning
| Property | Value | Source |
| Solubility | Soluble in methanol and other organic solvents. | [1][6] |
| pKa (Predicted, Carboxylic Acid) | 4.78 ± 0.10 | [6] |
| LogP (Predicted) | 4.1066 | [5] |
Spectroscopic and Purity Data
| Property | Value | Source |
| Purity | ≥95% to >98.0% (by Neutralization Titration or HPLC) | [2][8] |
| Storage | Recommended at 0-8 °C or -20°C, in a cool, dry place. | [2][3][7] |
| Infrared (IR) Spectrum | Conforms to structure | [8] |
| Nuclear Magnetic Resonance (NMR) Spectrum | Conforms to structure | [8] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds like Boc-11-aminoundecanoic acid.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Method
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Sample Preparation: A small amount of finely powdered Boc-11-aminoundecanoic acid is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
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Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus).
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Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Solubility Determination
Assessing the solubility of Boc-11-aminoundecanoic acid in various solvents is essential for its use in synthesis and purification.
Methodology: Qualitative Assessment
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Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) are selected.
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Procedure: A small, measured amount of Boc-11-aminoundecanoic acid (e.g., 10 mg) is placed in a test tube.
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A small volume of the chosen solvent (e.g., 1 mL) is added incrementally with vigorous shaking or vortexing after each addition.
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Observation: The compound is classified as soluble if a clear, homogenous solution is formed. If the compound does not dissolve, it is deemed insoluble in that solvent under the tested conditions.
pKa Determination
The acid dissociation constant (pKa) of the carboxylic acid group influences the charge state of the molecule at a given pH, which is critical for its reactivity and biological interactions.
Methodology: Potentiometric Titration
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Sample Preparation: A precise weight of Boc-11-aminoundecanoic acid is dissolved in a suitable solvent mixture (e.g., water/methanol) to a known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing for equilibration.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.
Application in PROTAC Synthesis
Boc-11-aminoundecanoic acid is a commonly employed linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The 11-carbon chain of this linker provides the necessary flexibility and length to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.
The synthetic utility of Boc-11-aminoundecanoic acid lies in its orthogonal protecting groups. The carboxylic acid can be activated and coupled to an amine-containing ligand for either the target protein or the E3 ligase. Subsequently, the Boc-protecting group on the amine can be removed under acidic conditions to reveal a free amine, which can then be coupled to the carboxylic acid of the other ligand.
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using Boc-11-aminoundecanoic acid as a linker.
